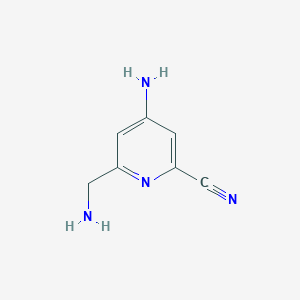
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino and aminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(aminomethyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-6-(aminomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and aminomethyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. This can lead to the inhibition or activation of enzymes and receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar in structure but lacks the carbonitrile group.
4-Amino-2-methyl-pyrimidine-5-carbonitrile: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Amino-6-(aminomethyl)pyridine-2-carbonitrile is unique due to the presence of both amino and aminomethyl groups on the pyridine ring, along with a carbonitrile group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
4-amino-6-(aminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3,8H2,(H2,10,11) |
InChI Key |
WJSDKXROHCBLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















